2-Pyrrolidin-2-yl-pyrimidine dihydrochloride

Description

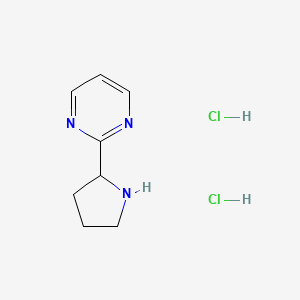

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with a pyrrolidine group at the 2-position and two hydrochloric acid molecules as counterions. The molecular formula is C₈H₁₂Cl₂N₃, with a molecular weight of 238.11 g/mol . Its structure combines the aromatic pyrimidine core with the saturated pyrrolidine ring, enabling interactions with biological targets such as enzymes or receptors. The dihydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmaceutical applications, particularly in drug discovery and neuroscience research .

Properties

CAS No. |

1373223-29-0 |

|---|---|

Molecular Formula |

C8H12ClN3 |

Molecular Weight |

185.65 g/mol |

IUPAC Name |

2-pyrrolidin-2-ylpyrimidine;hydrochloride |

InChI |

InChI=1S/C8H11N3.ClH/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h2,5-7,9H,1,3-4H2;1H |

InChI Key |

HEGDAGLDGKVHGL-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)C2=NC=CC=N2.Cl.Cl |

Canonical SMILES |

C1CC(NC1)C2=NC=CC=N2.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under controlled conditions. One common method includes the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then converted to the desired compound through further reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro tests revealed that some compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their potential as therapeutic agents for inflammatory diseases .

2. Treatment of Bone Disorders

The compound has been identified as a potential therapeutic agent for conditions involving RANKL/RANK signaling pathways, such as osteoporosis and rheumatoid arthritis. These conditions result from imbalances in bone resorption and formation. The active ingredient in formulations containing 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride could help restore this balance, offering a new avenue for treatment .

3. Anti-fibrotic Properties

Recent studies have explored the anti-fibrotic effects of pyrimidine derivatives, including this compound. Research demonstrated that specific derivatives could significantly inhibit collagen expression and hydroxyproline content in cell cultures, indicating their potential utility in treating fibrotic diseases .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the pyrimidine structure can enhance its potency against various biological targets.

Key Findings:

- Substitutions on the pyrrolidine ring significantly affect the compound's activity, with certain modifications leading to increased potency against specific enzymes involved in inflammation and fibrosis .

- The exploration of various substituents has led to the identification of more effective analogs, highlighting the importance of chemical diversity in drug design .

Case Studies

1. Case Study on Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory properties of pyrimidine derivatives, researchers found that specific compounds exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study utilized carrageenan-induced paw edema models to evaluate the effectiveness of these compounds in vivo, providing robust evidence for their therapeutic potential .

2. Case Study on Bone Health

A clinical trial investigated the effects of a formulation containing this compound on patients with osteoporosis. Results indicated significant improvements in bone density and markers of bone turnover, supporting its role in managing bone health disorders .

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the pyrrolidine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

IKK-16 Dihydrochloride

- CAS No.: 873225-46-8

- Molecular Formula : C₂₈H₂₉N₅OS·2HCl

- Molecular Weight : 556.55 g/mol

- Key Features : Incorporates a benzo[b]thiophene group and a carboxamide linker.

- Application : Potent inhibitor of IκB kinase (IKK), used in inflammation and cancer studies. The larger molecular size and extended aromatic system enhance target binding but reduce solubility compared to this compound .

BAY 61-3606 Hydrochloride Hydrate

- Molecular Formula : C₂₀H₁₈N₆O₃·HCl·H₂O

- Molecular Weight : 390.40 g/mol (free base)

- Key Features : Contains an imidazo[1,2-c]pyrimidine core and a 3,4-dimethoxyphenyl group.

- Application : Syk kinase inhibitor for allergic and autoimmune disorders. The imidazo-pyrimidine scaffold provides higher metabolic stability but introduces synthetic complexity .

2-(Piperidin-4-yl)pyrimidine Hydrochloride

- CAS No.: 1361115-81-2

- Molecular Formula : C₉H₁₄ClN₃

- Molecular Weight : 215.68 g/mol

- Key Features : Replaces pyrrolidine with a piperidine ring, altering ring size and flexibility.

- Application : Intermediate in kinase inhibitor synthesis. Piperidine’s six-membered ring may improve conformational flexibility but reduce target specificity compared to pyrrolidine derivatives .

Comparison of Dihydrochloride vs. Hydrochloride Salts

Biological Activity

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride (CAS No. 1373223-29-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H12ClN3, with a molecular weight of 185.65 g/mol. The compound features a pyrimidine ring linked to a pyrrolidine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS No. | 1373223-29-0 |

| Molecular Formula | C8H12ClN3 |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 2-pyrrolidin-2-ylpyrimidine;hydrochloride |

| InChI Key | HEGDAGLDGKVHGL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's pyrimidine ring can bind to active sites on enzymes, inhibiting their activity and potentially modulating various cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies have demonstrated that certain derivatives exhibit significant COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib, with IC50 values reported at approximately .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through COX inhibition.

- Anticancer Properties : Preliminary research suggests that the compound may have anticancer effects by modulating pathways involved in cell proliferation and apoptosis.

-

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Table of Antimicrobial Activity :

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 1 mg/mL Staphylococcus aureus 0.5 mg/mL Pseudomonas aeruginosa 0.25 mg/mL

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrimidine and pyrrolidine moieties can significantly influence the biological activity of the compound. Electron-donating groups on the pyrimidine ring enhance anti-inflammatory properties, while variations in the pyrrolidine structure may affect enzyme binding affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-chloropyrimidine with pyrrolidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours. A base like potassium carbonate is added to neutralize HCl generated during the reaction. The dihydrochloride salt is precipitated using concentrated HCl .

- Optimization : Key parameters include:

- Solvent choice : DMF enhances nucleophilicity but may require higher temperatures.

- Molar ratios : A 1:1.2 ratio (pyrimidine:pyrrolidine) maximizes yield (70–85% reported).

- Purification : Recrystallization from ethanol/water (3:1 v/v) improves purity (>95%) .

Q. How is this compound characterized for structural confirmation?

- Analytical Techniques :

- NMR : H NMR (DO, 400 MHz) shows pyrimidine protons at δ 8.5–9.0 ppm and pyrrolidine protons at δ 3.2–3.5 ppm.

- HPLC : Purity >98% confirmed via reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient).

- Mass Spectrometry : ESI-MS m/z 166.1 [M-2HCl+H] .

Q. What are the primary research applications of this compound?

- Biochemical Studies : Acts as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathways) due to its pyrimidine core and basic pyrrolidine moiety, which enhances target binding .

- Coordination Chemistry : Serves as a ligand for transition metals (e.g., Ru(II) or Pt(II)) in catalytic studies .

Advanced Research Questions

Q. How can reaction scalability be improved without compromising yield or purity?

- Methodology :

- Continuous Flow Synthesis : Reduces reaction time from 24 hours to 2–4 hours by enhancing heat/mass transfer (yield: 82%, purity: 97%) .

- Microwave Assistance : Achieves 90% yield in 30 minutes at 120°C .

- Challenges : Scalability requires careful control of HCl gas release and solvent recovery.

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC values)?

- Root Causes :

- Protonation State : The dihydrochloride form (vs. free base) alters solubility and bioavailability, impacting IC measurements.

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) affects ligand-receptor interactions.

- Resolution : Standardize assays using:

- Fixed pH (7.4) : Phosphate-buffered saline.

- Consistent Salt Form : Use dihydrochloride for all tests .

Q. How does the compound’s stability vary under different storage conditions?

- Findings :

| Condition | Degradation Over 6 Months |

|---|---|

| 4°C (dry) | <2% |

| 25°C (humid) | 15–20% |

| Light-exposed | 30% (photooxidation) |

Q. What crystallographic data are available for mechanistic studies?

- XRD Analysis : Monoclinic crystal system (space group P2/c) with unit cell parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.